molecular formula C5H4Cl2F3NS B13669454 5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride

5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride

Cat. No.: B13669454
M. Wt: 238.06 g/mol
InChI Key: MWJXFANEDTYHHZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with chloromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with chloromethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the thiazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H4Cl2F3NS

Molecular Weight

238.06 g/mol

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C5H3ClF3NS.ClH/c6-1-3-2-10-4(11-3)5(7,8)9;/h2H,1H2;1H

InChI Key

MWJXFANEDTYHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CCl.Cl

Origin of Product

United States

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